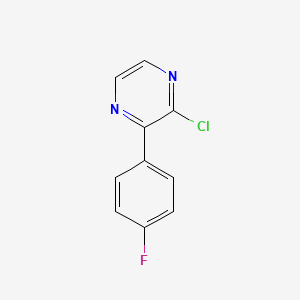

2-Chloro-3-(4-fluorophenyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(4-fluorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-9(13-5-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADLABBORLENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloro-3-(4-fluorophenyl)pyrazine and Analogs

The construction of the 2-chloro-3-(4-fluorophenyl)pyrazine scaffold can be achieved through various strategies, primarily involving the formation of the pyrazine (B50134) ring, followed by or concurrent with the introduction of the desired chloro and fluorophenyl substituents.

Pyrazine Ring Formation Strategies (e.g., condensation reactions, cyclization)

The formation of the pyrazine ring is a cornerstone of synthesizing 2-chloro-3-(4-fluorophenyl)pyrazine. A prevalent method involves the condensation of α-dicarbonyl compounds with α-amino ketones or related species. researchgate.netnih.gov For instance, the reaction between an appropriately substituted α-dicarbonyl compound and an α-amino acid amide can lead to the formation of a 2(1H)-pyrazinone, which can be a precursor to the target molecule. nih.gov The mechanism often involves the initial formation of an imine, followed by cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazine ring. researchgate.net

Another strategy involves the dimerization of α-amino aldehydes, which can be generated in situ from readily available amino acids. nih.gov This biomimetic approach offers a concise route to 2,5-disubstituted pyrazines. nih.gov Additionally, the cyclodehydration of 2-hydroxyethylamine salts or the reaction of α-bromoketones with N-phenyltriflamide followed by ethylenediamine (B42938) are alternative pathways to substituted pyrazines. doi.org

A general representation of pyrazine ring formation is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. The specific starting materials would be selected to incorporate the desired 4-fluorophenyl group at the appropriate position.

Halogenation and Fluorination Approaches

Direct halogenation of a pre-formed pyrazine ring is a common method for introducing the chlorine atom. For example, heating pyrazine with chlorine at high temperatures can yield 2-chloropyrazine (B57796). youtube.com More specific to the target compound, a pyrazinone precursor can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert a hydroxyl group into a chlorine atom.

The introduction of the trifluoromethoxy group, a "pseudohalogen," onto a pyrazine ring has been achieved through the reaction of a 2-chloro-5-(trichloromethoxy)pyrazine with antimony trifluoride and antimony pentachloride. mdpi.com This highlights the feasibility of introducing fluorine-containing groups onto the pyrazine core.

Introduction of Aryl Moieties via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in introducing the 4-fluorophenyl group onto the pyrazine ring. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and a halopyrazine, is a widely employed and efficient method. researchgate.netnih.gov This reaction offers a high tolerance for various functional groups and typically proceeds with good yields. researchgate.netnih.gov

For the synthesis of 2-chloro-3-(4-fluorophenyl)pyrazine, a plausible route would involve the Suzuki-Miyaura coupling of 2,3-dichloropyrazine (B116531) with 4-fluorophenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to favor the selective substitution of one chlorine atom. rsc.org Novel palladium(II) ONO pincer complexes have shown superior activity in the Suzuki-Miyaura coupling of 2-chloropyrazine with arylboronic acids, even at low catalyst loadings. researchgate.net

Functional Group Interconversions and Derivatization Chemistry of 2-Chloro-3-(4-fluorophenyl)pyrazine

The chlorine atom on the 2-chloro-3-(4-fluorophenyl)pyrazine ring is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. wikipedia.org This reaction allows for the displacement of the chloride ion by a variety of nucleophiles. wikipedia.orgyoutube.com

Amines are common nucleophiles in these reactions, leading to the formation of aminopyrazines. youtube.com The reaction of 2-chloropyridines with amines, often with heating, is a well-established method for introducing nitrogen-containing substituents. youtube.com Similarly, 2-chloro-3-(4-fluorophenyl)pyrazine can react with primary and secondary amines to yield the corresponding 2-amino-3-(4-fluorophenyl)pyrazine derivatives. The reactivity in SNAr reactions is influenced by the electron-withdrawing character of the pyrazine nitrogens and the other substituents on the ring. wikipedia.org

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 2-Amino-3-(4-fluorophenyl)pyrazine derivatives | Heating | youtube.com |

| Thiolates | 2-Thioether-3-(4-fluorophenyl)pyrazine derivatives | Base | |

| Alkoxides | 2-Alkoxy-3-(4-fluorophenyl)pyrazine derivatives | Base |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Stille, Buchwald-Hartwig)

The chlorine atom of 2-chloro-3-(4-fluorophenyl)pyrazine serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgclockss.org

Sonogashira Coupling: This reaction couples the chloropyrazine with a terminal alkyne to form an alkynylpyrazine. rsc.orgwikipedia.org It is a reliable method for introducing sp-hybridized carbon substituents. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the chloropyrazine with an alkene to form a substituted alkene. rsc.orgwikipedia.org This reaction provides a means to introduce vinyl groups onto the pyrazine ring. libretexts.org

Suzuki-Miyaura Coupling: As mentioned in its synthetic application, the Suzuki-Miyaura coupling can also be used to further functionalize the molecule by coupling it with another aryl or vinyl boronic acid at the chloro-substituted position. researchgate.netnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the chloropyrazine. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the chloropyrazine with a wide variety of amines, including those that may be poor nucleophiles in SNAr reactions, under relatively mild conditions. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of this transformation. libretexts.org

| Reaction | Coupling Partner | Product | Catalyst System | Reference |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-3-(4-fluorophenyl)pyrazine | Pd catalyst, Cu(I) co-catalyst, Base | rsc.orgwikipedia.org |

| Heck | Alkene | 2-Alkenyl-3-(4-fluorophenyl)pyrazine | Pd catalyst, Base | rsc.orgwikipedia.org |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-3-(4-fluorophenyl)pyrazine | Pd catalyst, Base | researchgate.netnih.gov |

| Stille | Organotin Reagent | 2-Aryl/Vinyl-3-(4-fluorophenyl)pyrazine | Pd catalyst | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine | 2-Amino-3-(4-fluorophenyl)pyrazine | Pd catalyst, Ligand, Base | wikipedia.orgorganic-chemistry.org |

Reactivity at the Fluorophenyl Moiety

The 4-fluorophenyl group attached to the pyrazine ring at the 3-position exhibits distinct reactivity, primarily influenced by the electron-withdrawing nature of the pyrazine ring. This activation makes the C-F bond susceptible to nucleophilic aromatic substitution and enables palladium-catalyzed cross-coupling reactions, although the reactivity of the C-Cl bond on the pyrazine ring itself must also be considered.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring, being a π-deficient heterocycle, strongly withdraws electron density from the attached 4-fluorophenyl ring. This electronic pull significantly activates the phenyl ring towards nucleophilic attack, particularly at the para-position where the fluorine atom is located. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a good leaving group, especially when attacked by strong nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyrazine ring helps to stabilize this intermediate, facilitating the subsequent expulsion of the fluoride (B91410) ion to yield the substituted product. Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures to proceed efficiently.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Fluoroarenes

| Nucleophile | Reagent Example | Typical Product | Typical Conditions | Yield Range |

|---|---|---|---|---|

| Oxygen-based | Sodium Methoxide (NaOMe) | Anisole derivative | DMSO, 80-120 °C | Good to Excellent |

| Sulfur-based | Sodium Thiophenoxide (NaSPh) | Thioether derivative | DMF, 100-150 °C | High |

| Nitrogen-based | Piperidine | Piperidinyl derivative | PEG-400, 120 °C | Good to Excellent mdpi.com |

| Nitrogen-based | Morpholine | Morpholinyl derivative | Neat or in solvent, heat | High |

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond, being the strongest carbon-halogen bond, is generally the least reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds. worktribe.com This difference in reactivity allows for selective functionalization at the more reactive C-Cl position of 2-Chloro-3-(4-fluorophenyl)pyrazine before addressing the C-F bond.

However, under specific and more forcing conditions, the C-F bond of the 4-fluorophenyl moiety can be activated to participate in cross-coupling reactions. These transformations typically require specialized catalyst systems, often employing bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition of the Pd(0) catalyst into the strong C-F bond. nih.gov

Key examples of such reactions include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds, an aryl or vinyl boronic acid can be coupled with the 4-fluorophenyl group. This requires a robust palladium catalyst, a suitable base, and often higher temperatures.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 4-fluorophenyl group with a primary or secondary amine. wikipedia.org The development of specialized ligands has been crucial for the successful amination of aryl fluorides. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving C-F Bond Activation

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos or RuPhos | NaOt-Bu or K₂CO₃ | Arylamine derivative nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | Arylalkyne derivative |

Green Chemistry Principles in the Synthesis of Pyrazine Derivativesacs.orgnih.govtandfonline.comrsc.org

The synthesis of pyrazine derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. tandfonline.com Key focuses include the development of benign synthetic methods and the optimization of atom economy.

Environmentally Benign Synthetic Protocols

Traditional methods for pyrazine synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern research emphasizes the development of more sustainable alternatives.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as a one-pot synthesis, reduces the need for intermediate purification steps, minimizes solvent usage, and saves time and energy. A cost-effective and environmentally benign one-pot method for preparing pyrazine derivatives involves the direct condensation of 1,2-dicarbonyls with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.com This approach avoids the need for expensive catalysts or harsh oxidizing agents. tandfonline.com

Use of Greener Catalysts and Solvents: There is a significant shift away from heavy metal catalysts and volatile organic solvents.

Biocatalysis: Enzymes are being employed as highly efficient and selective catalysts. For instance, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a greener solvent like tert-amyl alcohol. rsc.orgresearchgate.net This biocatalytic method can be integrated into a continuous-flow system, enhancing its efficiency and scalability. rsc.org

Earth-Abundant Metal Catalysis: Instead of precious metals like palladium or ruthenium, catalysts based on more abundant and less toxic metals such as manganese are being developed. acs.orgnih.gov Manganese pincer complexes have been shown to effectively catalyze the synthesis of pyrazines from the dehydrogenative coupling of 2-amino alcohols. acs.orgnih.govelsevierpure.com

Alternative Energy Sources: Microwave irradiation is another green technique used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov

Atom Economy and Sustainable Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comscranton.edu A higher atom economy signifies a more sustainable process with less waste generation.

The classical synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step. While effective, the oxidation step can introduce reagents that are not incorporated into the final product, thus lowering the atom economy.

A more sustainable and atom-economical approach is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes. acs.orgnih.govst-andrews.ac.uknih.gov In this methodology, two molecules of a β-amino alcohol couple to form a 2,5-disubstituted pyrazine, with the only byproducts being water (H₂O) and hydrogen gas (H₂). acs.orgnih.gov

Atom Economy Comparison:

Classical Condensation/Oxidation:

Reactants: Ethylenediamine + Benzil + Oxidant

Products: 2,3-Diphenylpyrazine + Reduced Oxidant + Water

The atoms from the oxidant are waste, leading to a lower atom economy.

Dehydrogenative Coupling:

Reactant: 2-Amino-1-phenylethanol (2 equivalents)

Products: 2,5-Diphenylpyrazine + 2 H₂O + 2 H₂

This reaction is highly atom-economical as the only byproducts are simple, innocuous molecules. acs.orgnih.gov This method avoids the need for pre-functionalized starting materials and reduces waste, making it an excellent example of a sustainable synthetic methodology. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D (¹H, ¹³C, ¹⁹F) NMR for Chemical Shift Analysis

One-dimensional NMR experiments are the first step in structural elucidation, providing fundamental information about the types and numbers of magnetically active nuclei.

¹H NMR: A proton NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the hydrogen atoms. For 2-Chloro-3-(4-fluorophenyl)pyrazine , one would expect to see signals corresponding to the two protons on the pyrazine (B50134) ring and the four protons on the 4-fluorophenyl ring. The protons on the pyrazine ring would likely appear as distinct singlets or doublets in the aromatic region. The 4-fluorophenyl group would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling between adjacent protons and additional coupling to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum identifies all unique carbon environments in the molecule. For this compound, ten distinct carbon signals would be anticipated: four for the pyrazine ring and six for the 4-fluorophenyl ring. The chemical shifts would be influenced by the electronegative chlorine atom and the nitrogen atoms in the pyrazine ring, as well as the fluorine atom on the phenyl group. The carbon directly bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive. This spectrum would show a single resonance for the fluorine atom in the 4-fluorophenyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons would be observable in both the ¹H and ¹⁹F spectra.

Table 1: Predicted 1D NMR Data for 2-Chloro-3-(4-fluorophenyl)pyrazine Specific experimental data for 2-Chloro-3-(4-fluorophenyl)pyrazine is not available in the searched literature. The following table is a representation of the type of data that would be generated.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | δ 8.0-8.5 | d | Pyrazine-H |

| ¹H | δ 8.0-8.5 | d | Pyrazine-H |

| ¹H | δ 7.5-8.0 | dd | Phenyl-H (ortho to F) |

| ¹H | δ 7.0-7.5 | t | Phenyl-H (meta to F) |

| ¹³C | δ 140-160 | - | Pyrazine-C |

| ¹³C | δ 160-165 (d, ¹JCF ≈ 250 Hz) | - | C-F |

| ¹⁹F | δ -100 to -120 | - | Ar-F |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would confirm the connectivity between adjacent protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This would definitively link the proton signals of the pyrazine and phenyl rings to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule. For instance, it would show correlations between the phenyl protons and the pyrazine carbons, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the preferred conformation and stereochemistry of the molecule in solution by revealing through-space interactions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of the molecule in the solid state. This technique requires the growth of a suitable single crystal, which is irradiated with X-rays. The resulting diffraction pattern is used to construct a detailed model of the electron density and, consequently, the atomic positions.

Detailed crystallographic data for 2-Chloro-3-(4-fluorophenyl)pyrazine could not be located in the searched results.

Molecular Conformation, Bond Lengths, and Angles

X-ray diffraction analysis would provide exact measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would precisely define the geometry of the pyrazine and fluorophenyl rings. A key parameter would be the torsion angle between the pyrazine and the phenyl ring, which describes the degree of twist between the two aromatic systems.

Table 2: Representative X-ray Crystallographic Data No specific crystallographic data is available for 2-Chloro-3-(4-fluorophenyl)pyrazine. This table illustrates the type of information that would be obtained from such an analysis.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | - |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | e.g., C-Cl, C-F, C-N, C-C |

| Bond Angles (°) | The angle formed between three connected atoms. | e.g., C-C-C, C-N-C |

| Torsion Angle (°) | The dihedral angle between the pyrazine and phenyl rings. | - |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This includes the study of non-covalent interactions that govern the crystal packing. For 2-Chloro-3-(4-fluorophenyl)pyrazine , one might expect to observe several types of intermolecular interactions, such as:

Halogen Bonding: Interactions involving the chlorine atom.

π-π Stacking: Interactions between the aromatic pyrazine and/or fluorophenyl rings of adjacent molecules.

C-H···N or C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the ring hydrogens and the nitrogen or fluorine atoms.

These interactions are crucial for understanding the solid-state properties of the compound, including its melting point and solubility.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy.

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For 2-Chloro-3-(4-fluorophenyl)pyrazine (C₁₀H₆ClFN₂), HRMS would confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide additional structural information, showing how the molecule breaks apart and confirming the connectivity of its constituent rings.

Table 3: HRMS Data Specific HRMS fragmentation data for 2-Chloro-3-(4-fluorophenyl)pyrazine is not available in the searched literature.

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₀H₆ClFN₂ |

| Calculated Exact Mass | The theoretical monoisotopic mass. | 208.0207 |

| Measured Exact Mass [M+H]⁺ | The experimentally determined mass of the protonated molecule. | Would be compared to the calculated value of 209.0285 |

| Major Fragmentation Ions | Masses of key fragments, indicating loss of Cl, F, or ring cleavage. | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

A comprehensive search of scientific literature and spectral databases has been conducted to gather information on the vibrational spectroscopic properties of 2-Chloro-3-(4-fluorophenyl)pyrazine. This includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, which are pivotal techniques for the identification of functional groups and elucidation of molecular structure.

Despite extensive investigation, specific experimental or theoretical FT-IR and Raman spectral data for the compound 2-Chloro-3-(4-fluorophenyl)pyrazine are not available in the reviewed literature. While spectroscopic data for related compounds such as pyrazine, chloropyrazine, and other substituted pyrazines exist, the strict focus of this article on 2-Chloro-3-(4-fluorophenyl)pyrazine prevents the inclusion of this information. core.ac.ukresearchgate.netrsc.orgresearchgate.netnist.govresearchgate.netnih.govresearchgate.net The unique vibrational modes of a molecule are highly dependent on its specific substituents and their positions on the aromatic rings. Therefore, extrapolating data from related but distinct molecules would not provide a scientifically accurate representation of the vibrational spectrum for the target compound.

Detailed research findings and data tables, as requested, are contingent upon the availability of published research that has specifically characterized this compound using vibrational spectroscopy. At present, such studies for 2-Chloro-3-(4-fluorophenyl)pyrazine have not been identified.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of 2-Chloro-3-(4-fluorophenyl)pyrazine. These calculations are fundamental in predicting the molecule's geometry, orbital energies, and reactivity patterns.

Geometry Optimization and Electronic Structure Analysis

Table 1: Representative Optimized Geometrical Parameters for 2-Chloro-3-(4-fluorophenyl)pyrazine (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C-F | 1.35 | - | - |

| C-N (pyrazine) | 1.33 - 1.34 | 115 - 123 | - |

| C-C (pyrazine) | 1.39 - 1.40 | - | - |

| C-C (phenyl) | 1.39 | 118 - 121 | - |

| Pyrazine-Phenyl | - | - | ~30-40 |

Note: This data is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations for this molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In 2-Chloro-3-(4-fluorophenyl)pyrazine, the HOMO is expected to be localized primarily on the more electron-rich regions, potentially involving the pyrazine (B50134) and phenyl rings, while the LUMO is likely distributed over the electron-deficient pyrazine ring, influenced by the chloro substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the presence of electronegative halogen atoms is expected to lower both HOMO and LUMO energy levels, and the resulting energy gap would be indicative of its relative reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for 2-Chloro-3-(4-fluorophenyl)pyrazine (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations for this molecule.

Electrostatic Potential Surfaces (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. For 2-Chloro-3-(4-fluorophenyl)pyrazine, the most negative potential (red and yellow regions), indicating sites prone to electrophilic attack, is expected to be located around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The most positive potential (blue regions), indicating sites for nucleophilic attack, would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, influenced by its electron-withdrawing nature.

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines the charge transfer and delocalization of electrons within the molecule. For 2-Chloro-3-(4-fluorophenyl)pyrazine, NBO analysis can elucidate the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals, which contribute to the stabilization of the molecule. Key interactions would involve the lone pairs of the nitrogen and halogen atoms and the π-orbitals of the aromatic rings. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of 2-Chloro-3-(4-fluorophenyl)pyrazine over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of the dihedral angle between the pyrazine and phenyl rings. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The simulations provide insights into the stability of different conformers in various environments, such as in a solvent or a protein binding pocket.

Molecular Docking Studies with Biological Macromolecules (non-human targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of non-human targets, 2-Chloro-3-(4-fluorophenyl)pyrazine could be docked into the active sites of various enzymes or receptors from pathogenic organisms to explore its potential as an inhibitor. For instance, pyrazine derivatives have been investigated as potential antimicrobial or antiparasitic agents.

Docking studies would reveal the binding mode of the compound, identifying key interactions such as hydrogen bonds, halogen bonds, and π-π stacking with the amino acid residues of the target protein. The chlorine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. The calculated binding energy from these studies provides an estimate of the binding affinity of the compound for the target. mdpi.com

Ligand-Protein Interaction Profiling

The biological effects of a molecule are often initiated by its binding to a specific protein target. Molecular docking simulations are a primary tool used to predict and analyze these interactions. In the case of 2-Chloro-3-(4-fluorophenyl)pyrazine, while specific studies on its interaction with a wide range of proteins are not extensively documented, we can infer its potential interaction profile based on the functional groups present in its structure and studies on analogous compounds.

The pyrazine ring, a core component of the molecule, is known to participate in various non-covalent interactions. researchgate.netresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in a protein's active site. researchgate.net Furthermore, the aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

The chloro and fluoro substituents on the pyrazine and phenyl rings, respectively, introduce additional layers of interaction complexity. The chlorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity. The fluorine atom, being highly electronegative, can engage in hydrogen bonds and other electrostatic interactions.

Studies on other pyrazine derivatives have highlighted the importance of these interactions in their biological activity. For instance, in silico studies on pyrazine derivatives as potential inhibitors of PIM-1 kinase revealed that hydrogen bonding and hydrophobic interactions are key to their inhibitory action. researchgate.net Similarly, molecular docking of pyrazine-bearing thiazolidinone hybrids as anti-cancer and urease inhibitors has underscored the role of specific interactions in their biological efficacy. nih.gov

A hypothetical ligand-protein interaction profile for 2-Chloro-3-(4-fluorophenyl)pyrazine with a generic kinase active site is presented in Table 1. This table illustrates the types of interactions that could be anticipated.

Table 1: Hypothetical Ligand-Protein Interaction Profile for 2-Chloro-3-(4-fluorophenyl)pyrazine

| Interacting Residue (Example) | Interaction Type | Moiety of 2-Chloro-3-(4-fluorophenyl)pyrazine Involved |

|---|---|---|

| Lysine | Hydrogen Bond | Pyrazine Nitrogen |

| Phenylalanine | π-π Stacking | Pyrazine Ring |

| Valine | Hydrophobic Interaction | Phenyl Ring |

| Threonine | Halogen Bond | Chlorine Atom |

| Aspartate | Electrostatic (dipole-dipole) | Fluorine Atom |

Binding Affinity Predictions

Binding affinity, often quantified by metrics such as the binding energy (e.g., in kcal/mol), is a critical parameter in drug discovery, as it indicates the strength of the interaction between a ligand and its protein target. Computational methods can estimate these binding affinities, providing a rank-ordering of potential drug candidates.

To illustrate this concept, a hypothetical table of predicted binding affinities for 2-Chloro-3-(4-fluorophenyl)pyrazine against a panel of selected protein targets is provided in Table 2. It is crucial to note that these values are purely illustrative and would require specific molecular docking and simulation studies for validation.

Table 2: Hypothetical Binding Affinity Predictions for 2-Chloro-3-(4-fluorophenyl)pyrazine against Various Protein Targets

| Protein Target (Hypothetical) | Predicted Binding Energy (kcal/mol) |

|---|---|

| Kinase A | -8.5 |

| Protease B | -7.2 |

| Phosphatase C | -6.8 |

| Nuclear Receptor D | -9.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. capes.gov.br These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of pyrazine derivatives would typically involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment), among others. By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a predictive QSAR model can be developed.

While a specific QSAR model for 2-Chloro-3-(4-fluorophenyl)pyrazine is not available, studies on other heterocyclic compounds demonstrate the utility of this approach. For example, 3D-QSAR studies on pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors have provided insights into the structural features that govern their inhibitory potency. nih.gov Similarly, QSAR models have been developed for various classes of enzyme inhibitors and other biologically active molecules.

For a hypothetical QSAR study on a series of 2-substituted-3-phenylpyrazine analogs, the model might reveal the following:

Positive correlation with hydrophobicity: An increase in the hydrophobicity of the substituent at the 2-position of the pyrazine ring could lead to enhanced activity, suggesting the importance of hydrophobic interactions in the binding pocket.

Negative correlation with steric bulk: Very large substituents on the phenyl ring might be detrimental to activity, indicating steric hindrance within the active site.

Importance of electronic effects: The model might show that electron-withdrawing groups on the phenyl ring, such as the fluorine atom in 2-Chloro-3-(4-fluorophenyl)pyrazine, are favorable for activity.

Such a model, once validated, could be instrumental in designing new pyrazine derivatives with improved biological activity.

Biological Activity and Mechanistic Studies Non Clinical Focus

In Vitro Antimicrobial Activities

Derivatives of pyrazine (B50134) have been investigated for their efficacy against various microbial species, demonstrating a spectrum of activity that includes antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

Pyrazine derivatives have shown notable in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazine-based chalcones have been evaluated for their effects against multiple staphylococcal and enterococcal clinical isolates. nih.gov One study identified that (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one exhibited anti-staphylococcal activity with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM. nih.gov Another series of novel triazolo[4,3-a]pyrazine derivatives also demonstrated antibacterial potential, with some compounds showing moderate to good activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com Specifically, compound 2e from this series displayed an MIC of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. nih.govmdpi.com

Furthermore, pyrazine carboxamides have been synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, 5d , showed significant antibacterial potency with an MIC of 6.25 mg/mL. mdpi.com The antibacterial effects of some pyrazine derivatives are thought to stem from their ability to disrupt the bacterial cell membrane or inhibit key enzymes like DNA gyrase and topoisomerase IV. nih.gov The presence of a protonated amine or a nitrogen heterocycle in these molecules may facilitate π-cation interactions with amino acid residues of bacterial enzymes, contributing to their inhibitory action. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Staphylococcus spp. | 15.625 - 62.5 μM | nih.gov |

| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 μg/mL | nih.govmdpi.com |

| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 μg/mL | nih.govmdpi.com |

| Pyrazine carboxamide derivative 5d | XDR Salmonella Typhi | 6.25 mg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of pyrazine derivatives have also been a focus of investigation. Studies on pyrazinamidrazone derivatives revealed that several compounds exhibited antifungal activity, with MIC values ranging from 16 to 128 μg/mL. researchgate.net Ruthenium(III) complexes incorporating pyrazine derivatives, such as pyrazine-2-amidoxime, have also demonstrated antifungal activity against reference strains of Candida albicans. rsc.org

Fluorination of heterocyclic compounds, including pyrazines, has been explored as a strategy to enhance antifungal efficacy. nih.govccsenet.org For example, some fluorinated pyrazole (B372694) aldehydes have shown inhibitory effects against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov While direct data on 2-Chloro-3-(4-fluorophenyl)pyrazine is limited in this specific context, the general antifungal potential of fluorinated heterocyclic systems is well-documented. nih.govccsenet.org

Antiviral Activity

Pyrazine-containing compounds have been identified as having potential antiviral applications. nih.gov For instance, certain pyrazine derivatives were found to inhibit influenza viruses A, B, and C. researchgate.net A series of imidazo[1,2-a]pyrazine (B1224502) derivatives, initially designed as HIV reverse transcriptase inhibitors, were discovered to possess robust anti-influenza activity. nih.gov One compound from this series, designated A4 , demonstrated potent and broad-spectrum inhibition against various influenza A and B viruses. nih.gov

Additionally, other studies have explored pyrazine conjugates for their antiviral properties against SARS-CoV-2. nih.gov Derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones have been synthesized and tested against a panel of human pathogenic viruses, with one compound showing notable inhibition of herpes simplex virus-1 and vaccinia virus. researchgate.net

Target Identification within Microbial Pathways

Research into the mechanism of action for pyrazine-based antimicrobials has pointed towards the inhibition of essential microbial enzymes. For antibacterial agents, DNA gyrase and topoisomerase IV are considered key targets. nih.govmdpi.com Molecular docking studies on pyrazine carboxamides have been performed against the DNA gyrase of Salmonella typhi to understand the binding interactions that lead to bacterial inhibition. mdpi.com

In the context of antiviral activity, the viral nucleoprotein (NP) has been identified as a direct target for some imidazo[1,2-a]pyrazine derivatives. nih.gov The compound A4 was found to bind directly to the influenza NP, inducing its clustering and preventing its accumulation in the nucleus, which is crucial for viral replication. nih.gov For other viruses, such as Hepatitis C (HCV), the NS3/4A serine protease is a known target for pyrazine-containing inhibitors like telaprevir. pharmablock.com

In Vitro Enzyme Inhibition and Modulation Studies

The pyrazine scaffold is a key component in many small molecule inhibitors that target various enzymes, particularly kinases and proteases. The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, facilitating interaction with amino acid residues in the active sites of these enzymes. pharmablock.com

Specific Enzyme Targets

Research has identified several classes of enzymes that are inhibited or modulated by pyrazine derivatives.

Kinases: Protein kinases are a major focus for pyrazine-based inhibitors in therapeutic research. nih.govresearchgate.net These compounds can act as ATP-competitive inhibitors. nih.gov For example, derivatives of nih.govpharmablock.comresearchgate.nettriazolo[4,3-a]pyrazine have been developed as dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org One such compound, 17l , exhibited potent inhibitory activity against both c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM). frontiersin.org Other research has identified imidazo[1,2-a]pyrazine derivatives as inhibitors of CDK9, a therapeutic target in cancer. researchgate.net

Proteases: Proteases are another significant class of enzymes targeted by pyrazine compounds. pharmablock.comresearchgate.net Telaprevir, which contains a pyrazine moiety, is an inhibitor of the HCV NS3/4A serine protease. pharmablock.com The inhibition of proteases like the urokinase plasminogen activator (uPA) by amiloride (B1667095) analogs, which feature a pyrazine ring, has also been studied. researchgate.net The design of fluorinated ketone-containing molecules has proven to be an effective strategy for creating potent inhibitors of serine proteases. nih.govresearchgate.net

Antioxidant Enzymes: While direct modulation of antioxidant enzymes by 2-Chloro-3-(4-fluorophenyl)pyrazine is not extensively documented, related compounds and polyphenols have been shown to influence the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov For instance, bioaccessible polyphenols from certain fruits can stimulate the production and activity of these enzymes. nih.gov Sulforaphane, an isothiocyanate, can modulate mitochondrial redox balance and the expression of phase II enzymes. nih.gov

Table 2: In Vitro Enzyme Inhibition by Selected Pyrazine Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition Measurement (IC₅₀) | Reference |

|---|---|---|---|

| nih.govpharmablock.comresearchgate.nettriazolo[4,3-a]pyrazine derivative 17l | c-Met Kinase | 26.00 nM | frontiersin.org |

| nih.govpharmablock.comresearchgate.nettriazolo[4,3-a]pyrazine derivative 17l | VEGFR-2 Kinase | 2.6 µM | frontiersin.org |

| Imadazo[1,2-a]pyrazine derivative 1d | CDK9 | 0.18 µM | researchgate.net |

| Pyrazine carboxamide derivative 5d | Alkaline Phosphatase | 1.469 ± 0.02 µM | mdpi.com |

| Telaprevir | HCV NS3/4A Serine Protease | Not Specified | pharmablock.com |

Mechanistic Insights into Enzyme-Ligand Interactions

No studies detailing the specific enzyme-ligand binding interactions or molecular docking analyses for 2-Chloro-3-(4-fluorophenyl)pyrazine were found.

Cellular Pathway Modulation in Model Systems (e.g., non-human cell lines)

Specific data on how 2-Chloro-3-(4-fluorophenyl)pyrazine modulates cellular pathways is not available in the reviewed literature.

Induction of Apoptosis (mechanistic studies in cell lines)

There are no available research findings that demonstrate or mechanistically detail the induction of apoptosis by 2-Chloro-3-(4-fluorophenyl)pyrazine in any model cell lines.

Effects on Cell Cycle Progression (in model cell lines)

No studies were found that investigated the effects of 2-Chloro-3-(4-fluorophenyl)pyrazine on cell cycle progression.

Oxidative Stress and Redox Imbalance Modulation

There is no available data on the modulation of oxidative stress or redox imbalance by 2-Chloro-3-(4-fluorophenyl)pyrazine.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

While SAR studies exist for broader classes of pyrazine-containing compounds, specific analyses elucidating the key structural features of 2-Chloro-3-(4-fluorophenyl)pyrazine for biological activity are not present in the public domain.

Elucidation of Key Structural Features for Biological Activity

Without comparative biological data for 2-Chloro-3-(4-fluorophenyl)pyrazine and its analogues, an elucidation of its key structural features for activity cannot be constructed.

Impact of Substituent Position and Electronic Properties on Activity

The biological activity of pyrazine derivatives is intricately linked to the nature and position of substituents on the pyrazine and adjacent aromatic rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the molecule's interaction with biological targets.

Research into pyrazine-based compounds has consistently shown that the introduction of specific functional groups can significantly alter their biological efficacy. For instance, in the development of various heterocyclic drug candidates, a preference for electron-withdrawing groups has been observed to enhance potency. nih.gov The position of these substituents is also critical; the addition of a fluorine atom at a specific position, such as the 4-position on a phenyl ring, has been noted to be a key factor in improving activity. nih.gov

In a study focused on a series of 2-chloro-3-hydrazinopyrazine derivatives, which are structurally related to 2-Chloro-3-(4-fluorophenyl)pyrazine, the impact of modifying the substituent attached to the hydrazino group was evaluated for its inhibitory effect on acetylcholinesterase (AChE). nih.gov The core structure consisted of a 2-chloro-3-hydrazinopyrazine moiety, with various aromatic aldehydes attached to form different hydrazones (Compounds CHP1-5 ). nih.gov

The results, summarized in the table below, demonstrate a clear structure-activity relationship. The parent compound with an unsubstituted phenyl ring (CHP1 ) showed moderate activity. The introduction of a hydroxyl group at the para-position of the phenyl ring (CHP2 ) slightly decreased the inhibitory potency. In contrast, the addition of a methoxy (B1213986) group (CHP3 ) at the same position led to a more significant drop in activity. nih.gov

The most potent compounds in the series were those featuring halogen substituents. The derivative with a chlorine atom at the para-position (CHP4 ) exhibited a strong inhibitory effect, with an IC₅₀ value of 3.76 µM. A similarly potent, albeit slightly weaker, activity was observed for the compound with a fluorine atom at the para-position (CHP5 ), which had an IC₅₀ of 4.2 µM. nih.gov These findings suggest that the presence of an electron-withdrawing halogen at the para-position of the phenyl ring is highly favorable for the acetylcholinesterase inhibitory activity of this particular molecular scaffold. nih.gov The pyrazine ring itself, being an aromatic heterocycle with two nitrogen atoms, contributes to the molecule's ability to form hydrogen bonds and undergo protonation, which are important for interactions with biological targets. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-chloro-3-hydrazinopyrazine Derivatives (CHP1-5)

| Compound | R-Group (Substituent) | IC₅₀ (µM) |

|---|---|---|

| CHP1 | Phenyl | 5.56 |

| CHP2 | 4-Hydroxyphenyl | 6.2 |

| CHP3 | 4-Methoxyphenyl | 10.2 |

| CHP4 | 4-Chlorophenyl | 3.76 |

| CHP5 | 4-Fluorophenyl | 4.2 |

Data sourced from a study on 2-chloro-3-hydrazinopyrazine derivatives as acetylcholinesterase inhibitors. nih.gov

Emerging Applications in Materials Science and Catalysis

Pyrazine (B50134) Derivatives in Organic Electronics and Optoelectronic Devices

Pyrazine-based materials are increasingly being explored for their potential in organic electronics due to their favorable charge transfer characteristics. The ability to modify the pyrazine core with various functional groups allows for the development of materials with tailored properties for specific device applications.

Pyrazine derivatives have shown significant promise as components in Organic Light-Emitting Diodes (OLEDs). Their electron-accepting nature makes them suitable for use as electron-transporting materials or as hosts for emissive dopants. The incorporation of pyrazine units into donor-acceptor molecules can lead to materials with high thermal stability and excellent photoluminescent properties.

For instance, donor-acceptor compounds utilizing pyrazine and triphenylamine (B166846) as building blocks have been synthesized and demonstrated to have very good performance in OLED devices. rsc.org In some cases, the external quantum efficiency (EQE) of these devices has been observed to exceed the theoretical limit for traditional fluorescent emitters, suggesting novel mechanisms for light emission. rsc.org The performance of such OLEDs is highly dependent on the molecular structure of the pyrazine derivative and its interaction with other materials in the device.

Table 1: Performance of an OLED Device Using a Pyrazine-Triphenylamine Compound

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 7.37% |

This data highlights the potential of pyrazine-based donor-acceptor molecules in creating highly efficient OLEDs. rsc.org

In the realm of solar energy, pyrazine derivatives are being investigated as electron-acceptor materials in organic photovoltaic (OPV) devices. Their electron-deficient character facilitates the separation of excitons (electron-hole pairs) generated by the absorption of light, which is a critical step in the conversion of solar energy into electricity.

Research has focused on synthesizing novel π-conjugated materials incorporating pyrazine units to enhance the performance of solar cells. These materials can be designed to have specific energy levels (HOMO and LUMO) to optimize charge transfer when paired with a suitable donor material. The development of pyrazine-based materials for OPVs is a key area of research aimed at producing low-cost, large-scale, and efficient solar energy solutions.

The photophysical properties of pyrazine derivatives, which can be modulated by their chemical environment, make them suitable for use as fluorescent probes and sensors. The fluorescence of a pyrazine-based compound can be sensitive to the presence of specific ions, molecules, or changes in the local environment, such as polarity or pH.

For example, the introduction of specific binding sites onto the pyrazine core can lead to a change in fluorescence intensity or wavelength upon interaction with a target analyte. This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of the analyte. The design of such probes involves careful consideration of the electronic structure of the pyrazine derivative and the nature of the interaction with the target.

Ligands in Transition Metal Catalysis

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate with transition metals, making pyrazine derivatives excellent ligands in catalysis. The electronic properties of the pyrazine ligand can influence the catalytic activity and selectivity of the metal center.

While the direct application of 2-Chloro-3-(4-fluorophenyl)pyrazine in asymmetric catalysis is not extensively documented, the broader class of pyrazine derivatives holds potential in this field. Chiral pyrazine-containing ligands can be synthesized and used to create asymmetric catalysts. These catalysts can then be employed to produce enantiomerically pure or enriched products, which is of high importance in the pharmaceutical and fine chemical industries. The design of such ligands often involves the introduction of chiral substituents on the pyrazine ring or on a side chain attached to it.

Pyrazine derivatives are known to form stable complexes with a variety of transition metals, including palladium, copper, and ruthenium. These metal complexes can act as catalysts for a wide range of chemical transformations. The specific nature of the pyrazine ligand, including the presence of substituents like chloro and fluorophenyl groups, can influence the steric and electronic environment around the metal center, thereby directing the outcome of the catalytic reaction.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, often utilize heterocyclic ligands to facilitate the reaction. Pyrazine derivatives can serve as effective ligands in these reactions, enabling the formation of carbon-carbon bonds. The electron-withdrawing nature of the pyrazine ring can enhance the catalytic activity of the palladium center in certain transformations.

Table 2: Examples of Catalytic Reactions Utilizing Pyrazine-Based Ligands

| Catalytic Reaction | Transition Metal | Role of Pyrazine Ligand |

|---|---|---|

| Cross-Coupling Reactions | Palladium | Enhances catalytic activity and stability |

| Hydrogenation | Ruthenium | Modulates selectivity |

This table provides a general overview of the roles pyrazine ligands can play in various transition metal-catalyzed reactions.

.

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the use of the chemical compound “2-Chloro-3-(4-fluorophenyl)pyrazine” in the specific area of polymeric materials and functional polymers. Searches of scholarly databases and patent literature did not yield any instances of this compound being utilized as a monomer, a precursor for polymerization, or as a component in the synthesis of functional polymers.

Therefore, the section on "," with a specific focus on "Polymeric Materials and Functional Polymers," cannot be generated at this time due to the absence of relevant research findings. Further investigation into the reactivity of the chloro and fluorophenyl substituents on the pyrazine ring could potentially open avenues for its use in polymer chemistry, but as of now, no such applications have been documented.

Future Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a well-established field, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. However, the pursuit of more sustainable and efficient synthetic routes for compounds like 2-Chloro-3-(4-fluorophenyl)pyrazine is a key area for future research. Current methodologies for synthesizing related pyrazine derivatives can be resource-intensive. Future efforts should focus on the development of greener synthetic strategies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

One promising avenue is the exploration of mechanochemical synthesis, which has been successfully applied to the preparation of pyrazine cocrystals. This solvent-free approach could offer a more sustainable alternative to traditional solution-phase synthesis. Furthermore, the development of catalytic C-H functionalization methods for the direct introduction of the 4-fluorophenyl group onto a pre-chlorinated pyrazine core could significantly shorten synthetic pathways and improve atom economy.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Condensation | Well-established, versatile | Often requires harsh conditions, may generate significant waste |

| Mechanochemical Synthesis | Solvent-free, potentially higher yields, environmentally friendly | Substrate scope needs to be explored, scalability can be a concern |

| C-H Functionalization | High atom economy, shorter synthetic routes | Regioselectivity can be challenging, catalyst development is ongoing |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling offers a powerful tool to gain deeper insights into the chemical reactivity and potential biological activity of 2-Chloro-3-(4-fluorophenyl)pyrazine. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can help in understanding the reaction mechanisms of its synthesis and predict its behavior in different chemical environments.

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of 2-Chloro-3-(4-fluorophenyl)pyrazine with various biological targets. This can aid in the identification of potential protein targets and provide a rational basis for its observed biological activities. Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its complexes with biological macromolecules, providing a more dynamic picture of the binding process.

Exploration of Undiscovered Biological Targets and Pathways

While pyrazine derivatives are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects, the specific biological targets of 2-Chloro-3-(4-fluorophenyl)pyrazine remain largely unexplored. Future research should focus on high-throughput screening of this compound against a diverse panel of biological targets to identify novel therapeutic applications.

Given the structural similarities to other bioactive pyrazines, potential targets could include kinases, G-protein coupled receptors (GPCRs), and various enzymes involved in key cellular pathways. Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the direct cellular targets of 2-Chloro-3-(4-fluorophenyl)pyrazine. Unraveling the mechanism of action at a molecular level is crucial for its further development as a therapeutic agent. The presence of the fluorine atom may also influence its metabolic stability and pharmacokinetic properties, making it an interesting candidate for drug development.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be instrumental in advancing the research on 2-Chloro-3-(4-fluorophenyl)pyrazine. Generative models, a type of AI, can be trained on large datasets of known bioactive molecules to design novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic properties.

ML models can be developed to predict the biological activity and physicochemical properties of new analogs of 2-Chloro-3-(4-fluorophenyl)pyrazine, thereby accelerating the lead optimization process. These predictive models can help prioritize the synthesis of the most promising compounds, saving time and resources. For instance, a deep learning-based approach has been successfully used to design and screen benzimidazole-pyrazine derivatives as adenosine A2B receptor antagonists. A similar strategy could be applied to explore the therapeutic potential of 2-Chloro-3-(4-fluorophenyl)pyrazine and its derivatives.

Table 2: Key AI/ML Applications in Compound Development

| Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Discovery of novel and more potent pyrazine derivatives. |

| Virtual Screening | ML models predict the activity of compounds against specific targets. | Rapid identification of promising lead compounds. |

| ADMET Prediction | AI algorithms predict the absorption, distribution, metabolism, excretion, and toxicity of molecules. | Early identification of compounds with favorable pharmacokinetic profiles. |

| Synthesis Prediction | AI tools can suggest optimal synthetic routes for target molecules. | More efficient and sustainable synthesis of new compounds. |

By embracing these future directions, the scientific community can unlock the full potential of 2-Chloro-3-(4-fluorophenyl)pyrazine, paving the way for the development of novel therapeutics and a deeper understanding of the chemical and biological landscape of pyrazine derivatives.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 2-chloro-3-(4-fluorophenyl)pyrazine?

Methodological Answer:

The compound is typically synthesized via chlorination of 3-(4-fluorophenyl)pyrazin-2(1H)-one using phosphorus oxychloride (POCl₃) in the presence of catalytic sulfuric acid (Example 23, Table IV in ). Key steps include:

- Reaction Setup: Refluxing 3-(4-fluorophenyl)pyrazin-2(1H)-one with POCl₃ and H₂SO₄ for 4–5 hours.

- Workup: Quenching the reaction with ice, followed by filtration and recrystallization for purification.

- Yield Optimization: Adjusting stoichiometric ratios (e.g., POCl₃ in excess) and reaction time to maximize product formation.

Validation: Characterization via melting point analysis (e.g., 132–135°C for the hydrochloride derivative) and NMR spectroscopy ensures purity .

How can researchers characterize the structural and electronic properties of 2-chloro-3-(4-fluorophenyl)pyrazine?

Methodological Answer:

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., aromatic protons near fluorine or chlorine).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and isolate intermediates ().

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., SHELX software for small-molecule refinement; ).

Data Interpretation: Compare experimental NMR shifts with computational predictions (DFT calculations) to validate electronic effects of the 4-fluorophenyl group .

What are common chemical reactions involving 2-chloro-3-(4-fluorophenyl)pyrazine?

Methodological Answer:

The chlorine atom at position 2 is highly reactive, enabling:

- Nucleophilic Substitution: Replace Cl with amines (e.g., 2-phenoxyethylamine) under basic conditions (K₂CO₃, acetonitrile, reflux; ).

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups (Pd catalysts, ).

Reaction Monitoring: Track progress via TLC or LC-MS and optimize solvent polarity (e.g., DMF for polar intermediates) .

Advanced Research Questions

How does the 4-fluorophenyl substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine atom meta to the pyrazine ring creates a polarized environment:

- Electronic Effects: Fluorine reduces electron density at position 3, directing nucleophiles to position 2 (chlorine site).

- Steric Considerations: Bulkier nucleophiles (e.g., 1-methylpyrrolidine) may favor alternative pathways ().

Experimental Design:

Compare reaction rates with fluorinated vs. non-fluorinated analogs (e.g., 4-chlorophenyl derivatives).

Use Hammett plots to quantify substituent effects on reaction kinetics .

What strategies resolve contradictions in reported biological activity data for 2-chloro-3-(4-fluorophenyl)pyrazine derivatives?

Methodological Answer:

Discrepancies in biological assays (e.g., receptor binding vs. cytotoxicity) often arise from:

- Purity Variability: Impurities (e.g., unreacted POCl₃) may skew results. Validate via HPLC and elemental analysis.

- Assay Conditions: Adjust buffer pH, temperature, or cell lines to replicate published protocols ().

Case Study:

- Inconsistent IC₅₀ Values: Reproduce assays using standardized cell cultures (e.g., HEK293 for receptor studies) and control compounds .

How can computational modeling predict the interaction of 2-chloro-3-(4-fluorophenyl)pyrazine with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to dopamine D₂ or serotonin receptors (common targets for pyrazines; ).

- MD Simulations: Analyze stability of ligand-receptor complexes in physiological conditions (GROMACS, 100 ns trajectories).

Validation: Compare docking scores with experimental IC₅₀ values from radioligand binding assays .

What are the challenges in scaling up the synthesis of 2-chloro-3-(4-fluorophenyl)pyrazine for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to continuous flow synthesis to improve yield and reduce waste ().

- Purification at Scale: Replace recrystallization with column chromatography (C18 silica, acetonitrile/water gradient).

Troubleshooting:

- Byproduct Formation: Monitor for over-chlorination by LC-MS and adjust POCl₃ stoichiometry.

- Solvent Recovery: Implement distillation systems for acetonitrile reuse .

Key Recommendations for Researchers

- Synthetic Reproducibility: Strictly adhere to stoichiometric ratios and reaction times from peer-reviewed protocols (e.g., ).

- Data Cross-Validation: Use orthogonal analytical methods (NMR, LC-MS, XRD) to confirm structural integrity.

- Collaborative Efforts: Share crystallographic data via platforms like CCDC to resolve mechanistic ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.